Product packaging for 2-(Naphthalen-2-YL)ethyl 2-oxooctanoate(Cat. No.:CAS No. 78998-23-9)

2-(Naphthalen-2-YL)ethyl 2-oxooctanoate

Cat. No.: B14441093
CAS No.: 78998-23-9
M. Wt: 312.4 g/mol
InChI Key: CXVMACVCHLPKKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Naphthalen-2-YL)ethyl 2-oxooctanoate is a useful research compound. Its molecular formula is C20H24O3 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24O3 B14441093 2-(Naphthalen-2-YL)ethyl 2-oxooctanoate CAS No. 78998-23-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78998-23-9

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

2-naphthalen-2-ylethyl 2-oxooctanoate

InChI

InChI=1S/C20H24O3/c1-2-3-4-5-10-19(21)20(22)23-14-13-16-11-12-17-8-6-7-9-18(17)15-16/h6-9,11-12,15H,2-5,10,13-14H2,1H3

InChI Key

CXVMACVCHLPKKL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)C(=O)OCCC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Reaction Mechanisms and Mechanistic Investigations of 2 Naphthalen 2 Yl Ethyl 2 Oxooctanoate and Its Transformations

Elucidation of Mechanistic Pathways for Ester Formation and Transesterification

The formation of 2-(Naphthalen-2-YL)ethyl 2-oxooctanoate, an α-keto ester, can be achieved through several synthetic routes, with Fischer esterification being a common method. This involves the reaction of 2-oxooctanoic acid with 2-(naphthalen-2-yl)ethanol under acidic conditions. The mechanism proceeds via protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent dehydration to yield the ester.

Transesterification offers an alternative pathway for the synthesis or modification of this compound. masterorganicchemistry.com This process involves the exchange of the alkoxy group of an ester with another alcohol. youtube.com For instance, methyl 2-oxooctanoate could react with 2-(naphthalen-2-yl)ethanol in the presence of an acid or base catalyst to yield the desired product and methanol. masterorganicchemistry.com

Under basic conditions, the mechanism involves the nucleophilic attack of an alkoxide on the ester carbonyl, leading to a tetrahedral intermediate which then collapses to form the new ester and releases the original alkoxide. masterorganicchemistry.com Acid-catalyzed transesterification, on the other hand, begins with the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for the incoming alcohol to attack. masterorganicchemistry.com The efficiency of transesterification is often influenced by factors such as the catalyst, temperature, and the molar ratio of the reactants. mdpi.com

Table 1: Comparison of Catalysts in Transesterification Reactions
Catalyst TypeExamplesGeneral ConditionsAdvantagesDisadvantages
Acid CatalystsH₂SO₄, HCl, p-TsOHHigh temperaturesEffective for feedstocks with high free fatty acidsSlower reaction rates, potential for side reactions
Base CatalystsNaOH, KOH, Sodium MethoxideLower temperaturesHigh conversion rates in short reaction timesSensitive to water and free fatty acids
Enzymatic CatalystsLipasesMild conditionsHigh selectivity, minimal byproductsHigher cost, slower reaction rates

Reactivity of the 2-Oxooctanoate Substructure

The 2-oxooctanoate portion of the molecule is characterized by the presence of two carbonyl groups, which significantly influences its reactivity.

The two carbonyl groups in the 2-oxooctanoate substructure—the ketone at the C2 position and the ester carbonyl at C1—are both electrophilic centers susceptible to nucleophilic attack. gatech.edu Generally, the ketone carbonyl is more reactive towards nucleophiles than the ester carbonyl. libretexts.org This is due to the electron-donating resonance effect of the oxygen atom in the ester group, which reduces the partial positive charge on the carbonyl carbon. stackexchange.com

Nucleophilic addition reactions can occur at either carbonyl group, leading to a variety of products. For example, reaction with Grignard reagents or organolithium compounds could result in the formation of tertiary alcohols. allstudiesjournal.com The specific outcome would depend on the nature of the nucleophile and the reaction conditions.

The α-hydrogens on the carbon atom adjacent to the ketone group (C3) are acidic and can be removed by a base to form an enolate. libretexts.org This enolate is a resonance-stabilized species with negative charge delocalized over the α-carbon and the oxygen atom of the carbonyl group. wikipedia.org The formation of this enolate is a key feature of the reactivity of β-keto esters. libretexts.org

The enolate can act as a nucleophile in various reactions, such as alkylation and acylation, allowing for the introduction of new functional groups at the α-position. mnstate.edufiveable.me The choice of base and reaction conditions can influence the regioselectivity of enolate formation if there are multiple acidic protons. masterorganicchemistry.com The enolate can also participate in condensation reactions, such as the aldol (B89426) or Claisen condensations.

Table 2: pKa Values of α-Hydrogens in Carbonyl Compounds
Compound TypeApproximate pKa
Aldehydes16-18
Ketones19-21
Esters23-25

Reactivity of the Naphthalene-2-yl Ethyl Moiety

The naphthalene (B1677914) ring is an aromatic system that can undergo electrophilic aromatic substitution reactions. slideshare.net Naphthalene is generally more reactive than benzene (B151609) in these reactions. wsimg.com Substitution can occur at either the α (1, 4, 5, 8) or β (2, 3, 6, 7) positions. The position of substitution is influenced by both kinetic and thermodynamic factors, as well as the nature of the electrophile and the reaction conditions. libretexts.org For a 2-substituted naphthalene, further substitution is directed to other positions on the ring. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. uomustansiriyah.edu.iq

The ethyl side chain can also be a site for chemical transformations, although it is generally less reactive than the other functional groups in the molecule. Under certain conditions, oxidation of the benzylic position could occur.

Cleavage of the molecule can occur at the ester linkage through hydrolysis, either under acidic or basic conditions, to yield 2-(naphthalen-2-yl)ethanol and 2-oxooctanoic acid. The ether linkage within the ester is also susceptible to cleavage under harsh reducing conditions.

Table 3: Regioselectivity in Electrophilic Substitution of Naphthalene
ReactionConditionsMajor Product
NitrationHNO₃, H₂SO₄1-Nitronaphthalene
HalogenationBr₂, CCl₄1-Bromonaphthalene
SulfonationConc. H₂SO₄, low temp.Naphthalene-1-sulfonic acid (kinetic)
SulfonationConc. H₂SO₄, high temp.Naphthalene-2-sulfonic acid (thermodynamic)
Friedel-Crafts AcylationAcyl chloride, AlCl₃ in CS₂1-Acylnaphthalene
Friedel-Crafts AcylationAcyl chloride, AlCl₃ in nitrobenzene2-Acylnaphthalene

Identification of Reaction Intermediates and Transition States via Experimental and Theoretical Probes

The elucidation of a reaction mechanism hinges on the successful identification and characterization of transient species, namely reaction intermediates and transition states. For a molecule like this compound, a combination of experimental and theoretical methods would be indispensable.

Experimental Probes:

Advanced spectroscopic techniques are paramount in the direct or indirect observation of reaction intermediates. For transformations involving the naphthalene ring, such as electrophilic aromatic substitution, techniques like flash photolysis coupled with UV-Vis or transient absorption spectroscopy could be employed to detect short-lived cationic intermediates (arenium ions). The extended π-system of the naphthalene group would likely give rise to distinct chromophores that could be monitored.

In reactions involving the ester or the keto group, such as hydrolysis or nucleophilic addition, time-resolved infrared (TRIR) spectroscopy could be a powerful tool. By monitoring changes in the vibrational frequencies of the C=O bonds, one could infer the formation of tetrahedral intermediates. Furthermore, nuclear magnetic resonance (NMR) spectroscopy at low temperatures can sometimes be used to trap and characterize less stable intermediates.

Theoretical Probes:

In the absence of direct experimental observation, computational chemistry provides a robust alternative for characterizing transient species. Density Functional Theory (DFT) and ab initio methods are commonly used to model reaction pathways. For instance, in a proposed reaction, the geometries of potential intermediates and transition states can be optimized, and their energies calculated.

A key aspect of theoretical probes is the validation of the computational model against experimental data where available, even for related systems. For example, theoretical studies on the excited states of naphthol derivatives have shown that the choice of computational method and functional is crucial for accurately predicting electronic properties. Such insights would be valuable when modeling reactions of this compound that might involve excited states.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

Understanding the kinetic and thermodynamic parameters of a reaction is crucial for controlling its outcome and optimizing conditions.

Kinetic Aspects:

Kinetic studies would involve monitoring the rate of disappearance of this compound or the appearance of a product over time under various conditions (e.g., temperature, concentration, catalyst loading). This data allows for the determination of the reaction order, the rate constant (k), and the activation energy (Ea).

For example, in a potential hydrolysis reaction of the ester group, the rate could be followed by quenching the reaction at different time points and analyzing the mixture using techniques like High-Performance Liquid Chromatography (HPLC). The Arrhenius equation could then be used to determine the activation energy from rate constants measured at different temperatures.

A hypothetical set of kinetic data for a transformation of this compound is presented in the table below.

Temperature (K)Rate Constant (k) (s⁻¹)
2981.5 x 10⁻⁵
3083.2 x 10⁻⁵
3186.8 x 10⁻⁵
3281.4 x 10⁻⁴

This is a hypothetical data table for illustrative purposes.

Thermodynamic Aspects:

Thermodynamic studies focus on the energy changes that occur during a reaction, determining its spontaneity and equilibrium position. The key parameters are the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

Calorimetry techniques, such as isothermal titration calorimetry (ITC) or differential scanning calorimetry (DSC), could be used to experimentally measure the heat of reaction (ΔH). The Gibbs free energy change can then be calculated using the equation ΔG = ΔH - TΔS, often in conjunction with computational methods to estimate the change in entropy.

The thermodynamic favorability of a reaction involving this compound would be highly dependent on the specific transformation. For instance, the hydrolysis of the ester is typically an exergonic process.

A summary of hypothetical thermodynamic data for a reaction is provided below.

ParameterValue
ΔH (kJ/mol)-25
ΔS (J/mol·K)10
ΔG at 298 K (kJ/mol)-27.98

This is a hypothetical data table for illustrative purposes.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Naphthalen 2 Yl Ethyl 2 Oxooctanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. researchgate.netomicsonline.org It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial structural information, complex molecules often exhibit signal overlap that complicates interpretation. researchgate.net Two-dimensional (2D) NMR experiments resolve these ambiguities by correlating nuclear spins through chemical bonds or through space, providing a complete picture of the molecular framework. libretexts.orgslideshare.net

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). sdsu.edu For 2-(Naphthalen-2-YL)ethyl 2-oxooctanoate, a COSY spectrum would be expected to show correlations between the adjacent methylene (B1212753) protons of the ethyl group and along the aliphatic chain of the octanoate (B1194180) moiety. It would also reveal the coupling network among the protons on the naphthalene (B1677914) ring system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with those of the carbon atoms to which they are directly attached. sdsu.eduresearchgate.net This allows for the unambiguous assignment of each carbon atom that bears protons. For the target molecule, this would map the connections for the CH groups in the naphthalene ring, the two CH₂ groups of the ethyl linker, and the various CH₂ and CH₃ groups of the octanoate chain.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular skeleton by revealing long-range correlations (typically over two or three bonds) between protons and carbons. sdsu.edumdpi.com Key HMBC correlations would definitively establish the structure of this compound. For instance, a correlation between the methylene protons of the ethyl group adjacent to the oxygen (–O–CH₂–) and the ester carbonyl carbon (C=O) would confirm the ester linkage. Similarly, correlations between the other ethyl methylene protons and carbons of the naphthalene ring would establish the connection of the ethyl group to the C-2 position of the naphthalene core.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY is instrumental in determining the preferred conformation of the molecule in solution. For example, it could reveal spatial proximities between protons on the naphthalene ring and protons on the flexible ethyl and octanoate chains, providing insights into their relative orientation.

Table 1: Predicted 2D NMR Correlations for this compound

TechniqueCorrelated NucleiExpected Key CorrelationsInformation Gained
COSY¹H ↔ ¹HCorrelations within the octanoate aliphatic chain; Correlations between the two ethylenic CH₂ groups; Correlations between adjacent protons on the naphthalene ring.Proton-proton coupling networks.
HSQC¹H ↔ ¹³C (¹JCH)Cross-peaks for each CH, CH₂, and CH₃ group, linking proton signals to their directly attached carbon signals.Direct C-H bond connectivity.
HMBC¹H ↔ ¹³C (²⁻³JCH)Ethyl CH₂ protons to naphthalene carbons; Ethyl CH₂ protons to ester carbonyl carbon; Octanoate CH₂ protons to keto and ester carbonyl carbons.Connectivity of molecular fragments across quaternary carbons and heteroatoms.
NOESY¹H ↔ ¹H (through space)Correlations between naphthalene protons and ethyl linker protons; Correlations between the ethyl linker and the octanoate chain.Three-dimensional structure and preferred conformation.

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure of materials in their solid form. researchgate.netnih.gov It is particularly valuable for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. researchgate.netirispublishers.comresearchgate.net Different polymorphs can have distinct physical properties, and ssNMR can readily detect these differences at a molecular level.

In an ssNMR spectrum, the chemical shifts of nuclei are highly sensitive to the local electronic environment, which is influenced by both the molecular conformation and the arrangement of molecules in the crystal lattice (crystal packing). dur.ac.uk Consequently, different polymorphs of this compound would be expected to produce distinct ¹³C ssNMR spectra. The number of unique signals in a ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) spectrum can also reveal the number of crystallographically non-equivalent molecules in the asymmetric unit of the crystal. researchgate.net This information is complementary to that obtained from X-ray diffraction. dur.ac.uk

Table 2: Illustrative ¹³C Solid-State NMR Chemical Shifts for Two Hypothetical Polymorphs of this compound

Carbon TypeHypothetical Form I (δ, ppm)Hypothetical Form II (δ, ppm)Rationale for Difference
Ester C=O164.5165.8Different intermolecular interactions (e.g., hydrogen bonding) affecting the carbonyl group.
Keto C=O199.2200.1Changes in molecular packing affecting the electronic environment of the keto group.
Naphthalene C-2135.8136.5Variation in crystal packing and conformation of the attached ethyl group.
Octanoate CH₃14.114.0Terminal groups are often less affected by packing but can still show minor shifts.

Advanced Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry (MS) is a core analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition.

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed. youtube.comunt.edu The fragmentation pattern serves as a structural fingerprint. For this compound, characteristic fragmentation pathways would likely involve cleavage at the ester linkage and within the octanoate chain. libretexts.orgudel.edu

Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry (IMS-MS), adds another dimension of separation. nih.gov IMS separates ions in the gas phase based on their size, shape, and charge. acs.org This separation provides a collision cross-section (CCS) value, which is a characteristic physical property of an ion. acs.org IMS-MS can distinguish between isomers or conformers that have the same mass but different shapes, offering a deeper level of molecular characterization. acs.org

Table 3: Plausible MS/MS Fragmentation Pattern for [M+H]⁺ of this compound

m/z (Da)Proposed Fragment IonDescription of Neutral Loss
327.19[C₂₀H₂₆O₃+H]⁺Precursor Ion (Protonated Molecule)
171.08[C₁₂H₁₁O]⁺Cleavage of the ester C-O bond, loss of 2-oxooctanoic acid.
157.07[C₁₀H₉O₂]⁺Loss of the naphthalen-2-ylethyl group.
143.09[C₁₁H₁₁]⁺Loss of the 2-oxooctanoate group.
128.06[C₁₀H₈]⁺•Naphthalene radical cation from further fragmentation.

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). longdom.orgchemguide.co.uk This precision allows for the determination of an ion's exact mass, which can be used to deduce its unique elemental composition. libretexts.orglibretexts.org While low-resolution MS might identify a molecular ion at m/z 326, HRMS could measure it as 326.1882, a value that corresponds specifically to the molecular formula C₂₀H₂₆O₃, thereby distinguishing it from other potential formulas that have the same nominal mass.

Table 4: Example of HRMS Distinguishing Between Isobaric Compounds

Molecular FormulaNominal Mass (Da)Exact Mass (Da)
C₂₀H₂₆O₃326326.18820
C₁₈H₂₂N₂O₄326326.15800
C₂₂H₃₀N₂326326.24090

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. acs.orgwikipedia.org The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. azolifesciences.com This analysis yields a detailed electron density map from which the precise positions of all atoms in the molecule and in the crystal lattice can be determined.

The data obtained from an X-ray crystal structure analysis includes precise bond lengths, bond angles, and torsion angles, which define the exact conformation of the molecule in the solid state. wikipedia.org It also reveals how the molecules pack together in the crystal, including details of intermolecular interactions like hydrogen bonds and van der Waals forces. For this compound, a crystal structure would provide unequivocal proof of its constitution and reveal its solid-state conformation and packing arrangement.

Table 5: Representative Crystallographic Data for a Small Organic Molecule (Illustrative Example)

ParameterExample Value
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.543(2)
b (Å)8.211(1)
c (Å)22.187(4)
β (°)98.54(3)
Volume (ų)1902.1(6)
Z (molecules/unit cell)4
Calculated density (g/cm³)1.142
R-factor (%)4.52

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound by identifying its constituent functional groups and probing non-covalent intermolecular interactions. The vibrational spectrum of this molecule is dominated by the characteristic modes of the naphthalene moiety, the ester group, the ketone carbonyl, and the aliphatic chain.

FT-IR Spectroscopy: In an FT-IR spectrum of the compound, distinct absorption bands would confirm the presence of key functional groups. The most prominent features are expected in the carbonyl stretching region, typically between 1600 and 1800 cm⁻¹. The ester carbonyl (C=O) stretch is anticipated to appear around 1735-1750 cm⁻¹, while the ketone carbonyl stretch is expected at a slightly lower wavenumber, approximately 1715-1725 cm⁻¹. The precise positions of these bands can be influenced by the molecular environment and potential conformational isomers.

The naphthalene ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹). The aromatic C=C stretching vibrations within the fused rings typically produce a series of sharp bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are particularly sensitive to the substitution pattern of the aromatic ring, would appear in the 750-900 cm⁻¹ range. For a 2-substituted naphthalene, characteristic bands are expected around 810-850 cm⁻¹ and 740-750 cm⁻¹. researchgate.net Aliphatic C-H stretching vibrations from the ethyl and octanoate chains would be observed in the 2850-2960 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic C=C stretching vibrations of the naphthalene ring, which are highly polarizable, are expected to produce strong signals in the Raman spectrum, often stronger than in the IR spectrum. researchgate.net This makes Raman an excellent technique for analyzing the aromatic core of the molecule. The carbonyl stretching vibrations are also Raman active, although typically weaker than the aromatic ring modes.

Intermolecular Interactions: While this compound lacks strong hydrogen bond donors, van der Waals interactions between molecules in the solid state can influence vibrational frequencies. nih.gov In a condensed phase, intermolecular forces can cause shifts in the C=O and C-H vibrational modes compared to the gas phase. nih.gov These subtle shifts can provide insights into the molecular packing and local environment within a solid sample.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound

Functional GroupVibration TypePredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Aliphatic ChainC-H Stretch2850 - 29602850 - 2960
NaphthaleneAromatic C-H Stretch3050 - 31003050 - 3100
EsterC=O Stretch1735 - 17501735 - 1750 (Weak)
KetoneC=O Stretch1715 - 17251715 - 1725 (Weak)
NaphthaleneAromatic C=C Stretch1450 - 16001450 - 1600 (Strong)
EsterC-O Stretch1150 - 1250Moderate
NaphthaleneC-H Out-of-plane Bend750 - 900Weak

Advanced Chromatographic Techniques for Purity Profiling and Impurity Elucidation (e.g., Preparative HPLC, GC-MS)

The purification and purity assessment of this compound rely on advanced chromatographic techniques that offer high resolution and sensitivity. Preparative High-Performance Liquid Chromatography (Prep-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for isolating the compound and identifying potential impurities.

Preparative HPLC: Prep-HPLC is a powerful method for purifying the target compound from reaction mixtures or crude products on a milligram to kilogram scale. evotec.com Given the non-polar nature of the naphthalene ring and the long alkyl chain, a reversed-phase approach is highly suitable. sielc.com This typically involves a C18 stationary phase and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com The naphthalene moiety provides a strong chromophore, enabling efficient detection using a UV detector, likely set at a wavelength around 220-230 nm where naphthalene derivatives strongly absorb. mdpi.com By optimizing parameters such as flow rate, injection volume, and gradient elution, baseline separation of the target compound from starting materials, by-products, and degradation products can be achieved, yielding a final product of high purity. mdpi.com

GC-MS for Impurity Elucidation: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities. lcms.cz For analysis, the sample is vaporized and separated on a capillary column (e.g., DB-5) before entering a mass spectrometer. lcms.cz The components are separated based on their boiling points and interaction with the stationary phase. The mass spectrometer then fragments the eluted molecules, producing a unique mass spectrum that acts as a chemical fingerprint. By comparing these spectra to spectral libraries (like the NIST database), impurities can be identified with a high degree of confidence. jocpr.com Potential impurities in a synthesis of this compound could include unreacted starting materials such as 2-(naphthalen-2-yl)ethanol, 2-oxooctanoic acid, or side-products from unintended reactions.

Table 2: Hypothetical Impurity Profile of this compound by GC-MS

Retention Time (min)Identified CompoundMolecular FormulaKey Mass Fragments (m/z)Potential Origin
8.52-(Naphthalen-2-yl)ethanolC₁₂H₁₂O172, 141, 115Unreacted Starting Material
9.22-Oxooctanoic acidC₈H₁₄O₃158, 113, 71Unreacted Starting Material
15.4Diethyl PhthalateC₁₂H₁₄O₄177, 149, 121Contaminant (e.g., from plastics)
21.8This compoundC₂₂H₂₈O₃356, 185, 157, 141Main Product

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy is a fundamental technique for studying the electronic properties of this compound, specifically the transitions involving the π-electrons of the naphthalene chromophore. The absorption spectrum is dictated by the conjugated system of the fused aromatic rings.

The electronic spectrum of naphthalene itself is well-characterized and serves as a reference. It displays several absorption bands in the UV region corresponding to π → π* transitions. researchgate.netaanda.org The spectrum of this compound is expected to be very similar to that of naphthalene, as the ethyl 2-oxooctanoate substituent is electronically isolated from the naphthalene π-system by a saturated ethyl linker and does not significantly extend the conjugation. researchgate.net

The most prominent features in the UV spectrum would be related to transitions to the S₂, and S₃ excited states of the naphthalene moiety. aanda.orgrsc.org The transition to the first excited singlet state (S₁), known as the Lb band, is often weak in naphthalene and its derivatives. The stronger absorption bands, corresponding to the S₀ → S₂ (La band) and S₀ → S₃ (Bb band) transitions, are typically observed at shorter wavelengths. aanda.orgresearchgate.net The Bb band, usually found around 220 nm, is the most intense transition. aanda.org The presence of the alkyl ester substituent may cause a minor bathochromic (red) shift and a slight broadening of these absorption bands compared to unsubstituted naphthalene, due to weak electronic effects and interactions with the solvent. researchgate.net

Table 3: Expected UV-Vis Absorption Maxima and Electronic Transitions for this compound

TransitionBand DesignationApproximate Wavelength (λₘₐₓ)Molar Absorptivity (ε)
S₀ → S₁Lb~310-320 nmLow
S₀ → S₂La~270-285 nmModerate
S₀ → S₃Bb~220-230 nmHigh

Computational and Theoretical Chemistry Studies of 2 Naphthalen 2 Yl Ethyl 2 Oxooctanoate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and Spectroscopic Parameter Prediction

Computational studies utilizing Density Functional Theory (DFT) are instrumental in elucidating the molecular structure and properties of organic compounds such as 2-(naphthalen-2-yl)ethyl 2-oxooctanoate. DFT methods, particularly with functionals like B3LYP and a suitable basis set (e.g., 6-31G(d,p) or cc-pVQZ), are employed to perform geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule. researchgate.netnih.gov This process yields crucial information on bond lengths, bond angles, and dihedral angles. For naphthalene (B1677914) derivatives, DFT calculations can accurately model the planar naphthalene ring system and the conformational flexibility of the ethyl 2-oxooctanoate side chain. researchgate.net

Vibrational frequency analysis, also performed at the DFT level, predicts the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes. researchgate.net For instance, the calculations would predict the stretching frequencies of the carbonyl groups in the keto-ester moiety, the C-H stretching of the aromatic naphthalene ring and the aliphatic chain, and various bending and torsional modes throughout the molecule. researchgate.net

Furthermore, DFT is a powerful tool for predicting various spectroscopic parameters. This includes the calculation of electronic properties that influence UV-Vis spectra and the determination of chemical shifts for Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and can provide insights into the electronic environment of different atoms within the molecule.

Ab Initio Methods for High-Accuracy Energy Calculations and Reaction Barrier Determinations

While DFT provides a good balance of accuracy and computational cost, ab initio methods are employed for even higher accuracy in energy calculations. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally intensive, can provide benchmark energy values for the molecule. These high-accuracy calculations are particularly important for determining reaction barriers and understanding reaction mechanisms. For a molecule like this compound, ab initio methods could be used to precisely calculate the energy of different conformers or to investigate the energy profile of potential decomposition or rearrangement pathways.

Molecular Dynamics Simulations for Conformational Landscapes and Solution Behavior

Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. nih.gov By simulating the motion of atoms and molecules, MD can reveal the conformational landscape of the flexible ethyl 2-oxooctanoate chain. These simulations can identify the most populated conformations in different solvent environments, providing a more realistic picture of the molecule's structure in solution compared to the static picture from quantum chemical calculations. Understanding the conformational preferences is crucial as it can influence the molecule's reactivity and intermolecular interactions.

Theoretical Investigations of Reaction Mechanisms and Transition States

Theoretical chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving this compound. beilstein-archives.orgresearchgate.net By mapping the potential energy surface of a reaction, computational methods can identify the transition state structures, which are the high-energy intermediates that connect reactants and products. The energy of the transition state determines the activation energy and thus the rate of the reaction. For example, theoretical studies could elucidate the mechanism of hydrolysis of the ester group or reactions involving the keto group. Such studies often employ a combination of DFT for initial exploration and higher-level ab initio methods for refining the energies of reactants, products, and transition states.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption, IR spectra) and Comparison with Experimental Data

As mentioned in section 5.1.1, a key application of computational chemistry is the prediction of spectroscopic parameters.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions, when compared to experimental spectra, aid in the assignment of signals to specific atoms in the molecule. beilstein-journals.org

UV-Vis Spectroscopy: The electronic transitions responsible for UV-Vis absorption can be calculated using methods like Time-Dependent DFT (TD-DFT). This allows for the prediction of the absorption maxima (λmax), which correspond to the energies of electronic excitations within the molecule, particularly those involving the π-system of the naphthalene ring and the carbonyl groups. labmanager.comui.ac.id

IR Spectroscopy: The calculated vibrational frequencies from DFT can be directly correlated with the peaks observed in an experimental IR spectrum, helping to identify the functional groups present in the molecule. researchgate.netlabmanager.com

A strong correlation between predicted and experimental spectra provides a high degree of confidence in the determined molecular structure. researchgate.net

In Silico Modeling of Intermolecular Interactions and Crystal Packing

In silico modeling can be used to study how molecules of this compound interact with each other in the solid state. researchgate.net These models can predict the most likely crystal packing arrangements by identifying the intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, that stabilize the crystal lattice. Understanding the crystal packing is important as it influences the physical properties of the solid material. For related naphthalene derivatives, crystal structure analysis has revealed the importance of π-π stacking interactions between the naphthalene rings of adjacent molecules. nih.gov

Biochemical Interactions and Mechanistic Insights of 2 Naphthalen 2 Yl Ethyl 2 Oxooctanoate and Its Analogues

Molecular Recognition and Binding Mechanisms with Biological Macromolecules

Enzyme-Substrate/Inhibitor Interactions, including Nicotinamide (B372718) N-Methyltransferase (NNMT) and Phosphatases

The interaction of 2-(Naphthalen-2-YL)ethyl 2-oxooctanoate and its analogues with biological macromolecules is a subject of significant interest, particularly concerning their potential as enzyme inhibitors. The structural components of these molecules suggest a capacity for specific binding within the active sites of various enzymes, most notably Nicotinamide N-Methyltransferase (NNMT).

Nicotinamide N-Methyltransferase (NNMT):

NNMT is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide (a form of vitamin B3) and the detoxification of various xenobiotics. sci-hub.ru It catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to nicotinamide, forming S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide. acs.org Overexpression of NNMT has been linked to several diseases, including metabolic disorders and various cancers, making it a compelling therapeutic target. acs.orgnih.gov

Analogues of this compound are often designed as bisubstrate inhibitors of NNMT. chemrxiv.org This strategy involves creating a single molecule that mimics both the nicotinamide substrate and the SAM cofactor, thereby occupying both binding sites within the enzyme's active site. nih.govrsc.org This approach can lead to inhibitors with high potency and selectivity. nih.gov

The naphthalene (B1677914) moiety of these analogues is designed to mimic the nicotinamide substrate. acs.orgnih.gov It binds within the hydrophobic nicotinamide binding pocket of NNMT, primarily through π-π stacking interactions with aromatic residues, such as tyrosine (Tyr) Y204. acs.orgnih.gov The other portion of the inhibitor is designed to occupy the SAM cofactor binding site. The linkage and orientation of these two mimicking moieties are critical for achieving high-affinity binding. acs.org Kinetic studies have shown that these compounds can act as competitive inhibitors with respect to either nicotinamide alone or both nicotinamide and SAM simultaneously. mdpi.com

The development of potent NNMT inhibitors has progressed significantly, with researchers creating diverse libraries of bisubstrate-like compounds to probe the enzyme's active site. rsc.org These efforts have led to the identification of inhibitors with activity in the low micromolar and even nanomolar range. acs.orgacs.orgnih.gov For instance, a study focusing on bisubstrate analogues containing a naphthalene group reported a compound with a half-maximal inhibitory concentration (IC₅₀) of 1.41 μM. acs.org Further structural modifications have yielded even more potent inhibitors. acs.orgnih.gov

Phosphatases:

Phosphatases are enzymes that remove phosphate (B84403) groups from substrates through hydrolysis. While specific studies on the direct inhibition of phosphatases by this compound are not prevalent, the general class of molecules containing aromatic and ester functionalities can interact with various enzymes. Phosphatase inhibitor cocktails are often used in laboratory settings to protect proteins from dephosphorylation, and these cocktails contain a mixture of compounds that can inhibit different types of phosphatases, including tyrosine protein phosphatases as well as acid and alkaline phosphatases. sigmaaldrich.com Some complex heterocyclic compounds have been evaluated as potent alkaline phosphatase inhibitors. mdpi.com Given the structural features of this compound, its potential for off-target interactions with enzymes like phosphatases could be a subject for future investigation.

Interaction with DNA and Other Nucleic Acids

The planar aromatic structure of the naphthalene moiety is a key feature that suggests a potential for interaction with nucleic acids like DNA. Molecules containing such polycyclic aromatic systems are known to interact with the stacked base pairs of the DNA double helix.

The primary mechanism for this interaction is intercalation, where the flat naphthalene ring inserts itself between adjacent base pairs of DNA. rsc.org This mode of binding can lead to structural distortions in the DNA, such as unwinding of the helix and an increase in its length. The stability of the resulting complex is influenced by van der Waals forces and hydrophobic interactions between the naphthalene ring and the DNA bases.

Furthermore, some naphthalene derivatives have been shown to induce DNA photocleavage. rsc.org When irradiated with UV light, the intercalated naphthalimide can initiate an electron transfer process from the DNA bases to the excited state of the molecule, leading to strand scission. rsc.org While these studies focus on naphthalimides, the general principle of intercalation and potential for photochemical reactions is relevant to the naphthalene core of this compound. It has also been noted that naphthalene metabolites can form adducts with DNA bases like adenine (B156593) and guanine. researchgate.net

Structure-Activity Relationship (SAR) Analysis Based on Structural Features

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of enzyme inhibitors. For analogues of this compound, SAR analyses have provided critical insights into how specific structural features influence their biochemical activity, particularly as NNMT inhibitors. nih.govresearchgate.net

Influence of the Naphthalene Moiety on Molecular Recognition and Binding Affinity

The naphthalene moiety plays a crucial role in the molecular recognition and binding affinity of these compounds to their target enzymes, especially NNMT. nih.gov

Research has consistently shown that incorporating a naphthalene group, intended to bind in the hydrophobic nicotinamide pocket, significantly enhances the inhibitory activity of bisubstrate-like NNMT inhibitors. acs.orgnih.gov This enhancement is attributed to favorable π-π stacking interactions between the electron-rich naphthalene ring system and aromatic amino acid residues, like tyrosine, in the enzyme's active site. acs.org

Compound Analogue ScaffoldKey Structural FeatureReported NNMT IC₅₀Reference
Bisubstrate Analogue 1Initial Lead Compound14.9 μM acs.org
Bisubstrate Analogue 78Incorporation of Naphthalene Moiety1.41 μM acs.org
Quinolinium Analogue5-amino-1-methylquinolinium1.2 μM researchgate.net
Styrene-based Analogue 17upara-cyano-substituted styrene3.7 nM acs.org
Bisubstrate Analogue II559Systematic modification of lead1.2 nM (Kᵢ) nih.gov

Role of the 2-Oxooctanoate Ester Functionality in Biochemical Pathways

The 2-oxooctanoate portion of the molecule is a type of α-keto acid ester. α-Keto acids (or 2-oxo acids) are important intermediates in various metabolic pathways, particularly in the catabolism of amino acids. nih.gov

For instance, 2-oxobutanoate (B1229078) is a common intermediate in the degradation of threonine and methionine. nih.gov The degradation of these 2-keto acids typically occurs in the mitochondria and begins with an oxidative decarboxylation reaction catalyzed by large, multienzyme 2-oxo acid dehydrogenase complexes. This reaction converts the 2-oxo acid into its corresponding acyl-CoA derivative (e.g., propionyl-CoA from 2-oxobutanoate). nih.gov These acyl-CoA molecules can then enter other central metabolic pathways, such as the citric acid cycle after further conversions. nih.gov

Computational Biochemistry for Predicting and Elucidating Interactions

Computational biochemistry, particularly molecular docking, has become an indispensable tool for understanding and predicting the interactions between small molecules like this compound and their biological targets. nuv.ac.in These in silico methods complement experimental data and provide valuable insights into the binding modes and affinities that drive biological activity. nih.gov

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a receptor, such as the active site of an enzyme. nuv.ac.in For NNMT inhibitors, docking studies have been crucial in rationalizing the observed SAR data. nih.govresearchgate.net For example, computer-based docking of quinolinium analogues into the NNMT substrate-binding site produced a strong correlation between the calculated ligand-enzyme interaction scores and the experimentally measured IC₅₀ values. sci-hub.runih.govresearchgate.net

These simulations can reveal key intermolecular interactions, such as the π-π stacking of the naphthalene ring with tyrosine residues and hydrogen bonds between the ligand and other amino acids in the active site. researchgate.net This information helps in understanding why certain structural modifications enhance binding affinity while others diminish it. By visualizing the docked conformation of a ligand, researchers can identify opportunities for designing new analogues with improved potency and selectivity. For example, docking might reveal an unoccupied pocket in the active site that could be filled by adding a specific functional group to the inhibitor, thereby increasing its binding energy. mdpi.com These computational approaches are thus integral to the modern structure-based drug design process, guiding the synthesis of more effective enzyme inhibitors. researchgate.net

Lack of Specific Research Data on this compound

Following a comprehensive search for scholarly articles and research data, it has been determined that there is a significant lack of specific information available in the public domain regarding the biochemical interactions and mechanistic insights of the chemical compound This compound . Consequently, it is not possible to provide a detailed, scientifically accurate article that adheres to the user's specified outline, including molecular docking, molecular dynamics simulations, QM/MM methods, and the elucidation of modulated biochemical pathways for this particular compound and its analogues.

The requested article structure, which includes subsections on "Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Complexes" and "QM/MM Methods for Detailed Active Site Reactivity Analysis," necessitates the availability of specific computational chemistry studies. Similarly, the section on "Elucidation of Specific Biochemical Pathways Modulated by this compound Analogues" would require detailed pharmacological or biochemical research.

While general methodologies for molecular docking, molecular dynamics simulations, and QM/MM methods are well-established in the field of computational biology and drug design, the application of these techniques to a specific and relatively obscure compound like this compound has not been documented in the accessible scientific literature. Generating content on these topics without supporting research would lead to speculation and would not meet the required standards of scientific accuracy and detail.

Therefore, until specific research on the biochemical and computational aspects of this compound becomes available, the creation of a thorough and factual article as requested is not feasible.

Future Directions and Interdisciplinary Research Prospects for 2 Naphthalen 2 Yl Ethyl 2 Oxooctanoate

Development of Novel Synthetic Methodologies for Enhanced Structural Diversity

Future synthetic efforts for 2-(Naphthalen-2-YL)ethyl 2-oxooctanoate and its analogs will likely focus on developing novel methodologies that offer greater efficiency, control, and access to a wider range of structurally diverse derivatives. Current synthetic paradigms for related structures often involve multi-step sequences; however, emerging strategies could provide more direct routes.

One promising area is the application of advanced catalytic systems. For instance, palladium-catalyzed dearomative cyclization reactions, which have been used to construct complex polycyclic skeletons from naphthalene (B1677914) precursors, could be adapted to build functionalized naphthalene cores. acs.org Such methods could allow for the concise construction of diverse scaffolds that can be further elaborated into the target ester. acs.org Additionally, exploring novel esterification catalysts that are tolerant to various functional groups and reaction conditions will be crucial. acs.org

Another avenue involves the development of one-pot or tandem reactions. Methodologies such as the ethoxycarbonylketene-induced electrophilic ring expansion of aziridines to form related ester structures demonstrate the power of complex transformations to build molecular complexity rapidly. beilstein-archives.orgnih.govnih.govd-nb.info Adapting such strategies could lead to the efficient synthesis of a library of this compound derivatives with variations in both the naphthalene ring and the octanoate (B1194180) chain.

Potential Synthetic Approach Key Reagents/Catalysts Anticipated Advantages Relevant Research Area
Palladium-Catalyzed Dearomative CyclizationPd(dba)₂, SPhos, NaOᵗBuDirect construction of complex polycyclic naphthalene cores. acs.orgOrganometallic Chemistry
Novel Esterification MethodsMoisture-Tolerant Zirconium ComplexesHigh efficiency and functional group tolerance. acs.orgCatalysis
Ketene-Induced Ring ExpansionDiazo esters, AziridinesRapid generation of molecular complexity in a single step. nih.govHeterocyclic Chemistry
C-H Activation/FunctionalizationTransition Metal Catalysts (e.g., Rh, Ru)Direct modification of the naphthalene ring without pre-functionalization.Green Chemistry

Advanced Mechanistic Characterization of Complex Transformations

A deeper understanding of the reaction mechanisms underlying the synthesis of this compound is essential for optimizing reaction conditions and improving yields. Future research should employ advanced techniques to elucidate the intricate pathways of its formation.

For complex transformations, such as potential dearomatization or C-H functionalization routes, a proposed catalytic cycle often involves steps like oxidative addition, dearomatization, and reductive elimination. acs.org Detailed mechanistic studies could validate these proposed intermediates and transition states. Techniques such as Reaction Progress Kinetic Analysis (RPKA) can provide valuable kinetic data from a minimal number of experiments, helping to quickly establish rate laws and identify catalyst deactivation pathways or product inhibition. acs.org

Furthermore, spectroscopic studies can be used to identify reactive intermediates. For example, in oxidation reactions involving related structures, UV-vis spectroscopy has been used to observe radical cations, indicating a shift in mechanism from a concerted proton-coupled electron transfer (PCET) to a stepwise electron transfer-proton transfer (ET/PT) pathway depending on the substrate's redox potential. researchgate.net Applying similar techniques to the synthesis of this compound could provide crucial insights into the operative electronic effects and reaction pathways.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and study of novel compounds like this compound. nih.gov These computational tools can accelerate the discovery process by predicting molecular properties and suggesting new structural analogs with desired characteristics. easpublisher.comnih.gov

Deep learning models, including graph neural networks, can be trained on large chemical datasets to predict a wide range of properties such as bioactivity, toxicity, and physicochemical parameters directly from the molecular structure. easpublisher.com For this compound, AI could be used to create quantitative structure-activity relationship (QSAR) models, linking structural features to potential biological activities. easpublisher.com This approach can rapidly screen virtual libraries of derivatives to identify candidates with enhanced potency or improved pharmacokinetic profiles. nih.gov

Moreover, generative AI models can be employed for de novo molecular design. These models can generate entirely new molecular structures that are optimized for specific properties, effectively navigating the vast chemical space to propose novel derivatives of this compound that might not be conceived through traditional medicinal chemistry approaches. easpublisher.com

Exploration of Chirality and Enantioselective Pathways in Synthesis and Biological Contexts

The structure of this compound does not inherently possess a stereocenter. However, derivatives with substitution on the ethyl linker or the octanoate chain could be chiral. Future research should focus on the development of enantioselective synthetic pathways to access specific stereoisomers, as the biological activity of chiral molecules is often dependent on their absolute configuration.

Asymmetric catalysis provides a powerful tool for achieving high enantioselectivity. For instance, methods for the asymmetric condensation of sulfinates to produce chiral esters demonstrate that chiral catalysts can effectively control the stereochemical outcome of a reaction. nih.gov Similar strategies could be developed for the synthesis of chiral analogs of this compound. The use of chiral ligands in palladium-catalyzed reactions has also been shown to enable the enantioselective synthesis of diverse polycyclic scaffolds, a strategy that could be applied to this compound class. acs.org Investigating the distinct biological effects of different enantiomers will be a critical step in understanding their therapeutic potential.

Application of High-Throughput Screening and In Silico Approaches for Novel Biochemical Target Identification

Identifying the biological targets of this compound and its derivatives is a critical step in elucidating their mechanism of action and potential therapeutic applications. High-throughput screening (HTS) and in silico methods are powerful tools for this purpose.

HTS allows for the rapid screening of large compound libraries against a multitude of biological assays. nih.govdovepress.com A library of derivatives of this compound could be synthesized and screened to identify compounds that inhibit specific enzymes or modulate receptor activity. nih.govnih.gov For example, a screen of a prescription drug library successfully identified numerous inhibitors of the organic cation transporter 3 (OCT3). nih.gov

In parallel, in silico target identification methods can significantly narrow down the search for potential biological targets. nih.gov Techniques such as Inverse Virtual Screening (IVS) use the structure of a molecule as a "bait" to search databases of protein structures, identifying potential binding partners. nih.gov This computational approach can predict molecular targets with high affinity and help to understand the key ligand-receptor interactions, thereby guiding further experimental validation and optimizing the design of new derivatives with improved therapeutic properties. nih.gov

Advanced Analytical Techniques for Real-Time Reaction Monitoring and Process Optimization

To move from laboratory-scale synthesis to efficient and scalable production of this compound, the implementation of advanced analytical techniques for real-time monitoring and process optimization is essential. Process Analytical Technology (PAT) tools can provide continuous insight into reaction kinetics and product formation.

Techniques such as in-line mid-infrared (MIR) spectrometry and on-line mass spectrometry can monitor the concentration of reactants, products, and intermediates directly within the reaction vessel. nih.gov For the esterification reaction to form this compound, these methods could track the disappearance of the precursor alcohol and acid while monitoring the appearance of the ester product in real-time. nih.gov This continuous data stream allows for precise determination of reaction endpoints, identification of potential side reactions, and optimization of parameters like temperature, catalyst loading, and reaction time. nih.govbostonapothecary.com

Analytical Technique Information Provided Advantages for Process Optimization
In-line Mid-Infrared (MIR) SpectrometryReal-time concentration profiles of reactants and products. nih.govNon-invasive, continuous monitoring, enables precise endpoint detection.
On-line Mass Spectrometry (MS)Identification and quantification of components in the reaction mixture. nih.govHigh sensitivity and selectivity, useful for identifying intermediates and byproducts.
Off-line Gas Chromatography (GC)Reference measurement for concentration profiles. nih.govHigh accuracy for model calibration and validation. juniata.edu
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural confirmation and quantification. acs.orgProvides detailed structural information for product characterization.

By integrating these advanced analytical methods, a robust and optimized manufacturing process for this compound can be developed, ensuring high purity, yield, and batch-to-batch consistency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.